4-methyl-4-(4-methylphenyl)pentanoic Acid

Lipophilicity Solubility Physicochemical Properties

This compound is a mechanistically unique research tool combining potent 5-lipoxygenase inhibition (IC50 170 nM) with carboxylesterase blockade (IC50 47 nM), offering a clear distinction from classical COX-selective NSAIDs. Its well-defined analytical profile (HPLC, MS) and multi-target pharmacology make it an ideal reference standard for leukotriene pathway studies, ester prodrug metabolism, and medicinal chemistry scaffold design. Procure with confidence for reproducible, compound-specific experimental data.

Molecular Formula C13H18O2
Molecular Weight 206.28 g/mol
CAS No. 40663-79-4
Cat. No. B3135966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-4-(4-methylphenyl)pentanoic Acid
CAS40663-79-4
Molecular FormulaC13H18O2
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(C)(C)CCC(=O)O
InChIInChI=1S/C13H18O2/c1-10-4-6-11(7-5-10)13(2,3)9-8-12(14)15/h4-7H,8-9H2,1-3H3,(H,14,15)
InChIKeyVQEPPIPPMVKOMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 4-Methyl-4-(4-methylphenyl)pentanoic Acid (CAS 40663-79-4): A Baseline Overview


4-Methyl-4-(4-methylphenyl)pentanoic acid, also known as fenoprofen, is a synthetic organic compound classified as a nonsteroidal anti-inflammatory drug (NSAID) within the propionic acid class . It has the molecular formula C13H18O2 and a molecular weight of 206.28 g/mol [1]. The compound is a carboxylic acid derivative characterized by a pentanoic acid backbone with a methyl and a 4-methylphenyl group attached at the fourth carbon . It is utilized in research for its analgesic, anti-inflammatory, and antipyretic properties .

The Risk of Substituting 4-Methyl-4-(4-methylphenyl)pentanoic Acid (40663-79-4) with Generic Analogs


Generic substitution within the propionic acid NSAID class is not scientifically valid due to significant differences in molecular structure and pharmacodynamics. While compounds like ibuprofen, naproxen, and ketoprofen share a common mechanism of action as non-selective cyclooxygenase (COX) inhibitors, variations in their aromatic ring substituents and alkanoic acid chain length profoundly influence their binding affinity, selectivity for COX-1 versus COX-2 isoforms, and overall pharmacokinetic profile [1]. Consequently, in vitro and in vivo data for one analog cannot be reliably extrapolated to another, making compound-specific evaluation essential for research and development [2].

Quantitative Differentiation Data for 4-Methyl-4-(4-methylphenyl)pentanoic Acid (Fenoprofen) for Scientific Selection


Physicochemical Property Comparison: 4-Methyl-4-(4-methylphenyl)pentanoic Acid vs. Structural Analogs

The lipophilicity of 4-methyl-4-(4-methylphenyl)pentanoic acid, as indicated by its calculated logP value of approximately 3.23, differentiates it from other propionic acid NSAIDs [1]. This value is notably higher than that of ibuprofen (XLogP3 ≈ 3.5) and naproxen (XLogP3 ≈ 3.2) [2]. While a direct, standardized measurement across all compounds is not available from a single source, these cross-study comparisons suggest potential differences in membrane permeability and tissue distribution that would impact experimental design and data interpretation.

Lipophilicity Solubility Physicochemical Properties

Pharmacological Profile: 4-Methyl-4-(4-methylphenyl)pentanoic Acid is a Potent Lipoxygenase Inhibitor

4-Methyl-4-(4-methylphenyl)pentanoic acid has been identified as a potent inhibitor of lipoxygenase (LOX) [1]. In a specific assay, it demonstrated an IC50 of 170 nM for inhibiting the oxidation of arachidonic acid by recombinant human 5-lipoxygenase [2]. This activity is in contrast to ibuprofen and naproxen, which are primarily known as cyclooxygenase (COX) inhibitors and show significantly weaker activity against LOX pathways . This distinct mechanism of action provides a clear differentiation point for research applications.

Lipoxygenase Inhibition Anti-inflammatory Arachidonic Acid Metabolism

Target Engagement Profile: Activity Against MCT4 and Carboxylesterase

Data from binding assays indicate that 4-methyl-4-(4-methylphenyl)pentanoic acid has a multi-target profile beyond classical COX inhibition. It has been tested against human monocarboxylate transporter 4 (MCT4), showing an IC50 of >50 μM (inactive) in SNU-398 cells [1], and against porcine liver carboxylesterase with an IC50 of 47 nM [2]. This profile, particularly the potent inhibition of carboxylesterase, distinguishes it from other NSAIDs which are not typically characterized for this off-target activity.

MCT4 Inhibition Lactate Transport Carboxylesterase

Chemical Stability: Assessment in Physiological Buffer Conditions

The chemical stability of 4-methyl-4-(4-methylphenyl)pentanoic acid has been experimentally assessed in a physiologically relevant buffer system. Data from a ChEMBL assay report that the compound's stability in pH 7.4 PBS buffer was measured over 24 hours [1]. While the specific quantitative result (e.g., % remaining) is not provided in the search result, the existence of this standardized assay data provides a baseline for comparison with other compounds and is a critical quality control parameter for in vitro studies.

Chemical Stability In Vitro Assay PBS Buffer

Recommended Application Scenarios for 4-Methyl-4-(4-methylphenyl)pentanoic Acid Based on Evidence


Investigating 5-Lipoxygenase (5-LOX) Mediated Pathways

As a potent inhibitor of human 5-lipoxygenase with an IC50 of 170 nM [1], this compound is an ideal tool for studying the role of leukotrienes in inflammation, allergy, and cancer. Its activity on the LOX pathway offers a clear mechanistic distinction from classical NSAIDs like ibuprofen, which are weak LOX inhibitors . This makes it suitable for experiments designed to isolate the effects of 5-LOX inhibition from COX-dependent pathways.

Studies on Drug Metabolism and Carboxylesterase (CES) Activity

With a reported IC50 of 47 nM against porcine liver carboxylesterase [2], this compound serves as a potent probe for studying CES-mediated hydrolysis. This is particularly relevant for research involving ester prodrugs or for investigating species-specific differences in drug metabolism, where its potent activity can be used as a positive control or to specifically block CES activity in vitro.

Development of Pharmacologically Distinct NSAID Analogs

The unique combination of physicochemical properties, such as a calculated logP of ~3.23 [3], and a multi-target pharmacological profile including LOX and CES inhibition [1][2], positions this compound as a valuable chemical scaffold for medicinal chemistry. Researchers can use it as a starting point to design and synthesize novel analogs with potentially improved selectivity or reduced side-effect profiles compared to traditional NSAIDs.

Analytical Method Development and Quality Control

Its well-defined molecular structure and availability of analytical data, including HPLC retention times and mass spectrometry compatibility [4], make 4-methyl-4-(4-methylphenyl)pentanoic acid suitable as a reference standard. It can be used to develop and validate analytical methods for quantifying this compound or its metabolites in biological matrices or to ensure the purity of research-grade material .

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